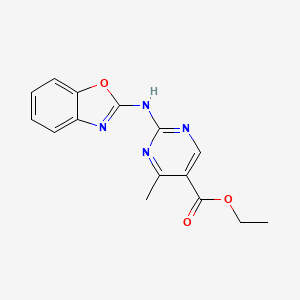

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate

Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 1,3-benzoxazol-2-ylamino group and at the 4-position with a methyl group. The ethyl ester at the 5-position enhances its solubility in organic solvents, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-3-21-13(20)10-8-16-14(17-9(10)2)19-15-18-11-6-4-5-7-12(11)22-15/h4-8H,3H2,1-2H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSXHNQXTSTMOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)NC2=NC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of 2-aminophenol as a precursor, which undergoes a series of reactions to form the benzoxazole ring. The reaction conditions often include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lead tetraacetate, hydrochloric acid, sodium nitrite, and sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic nitriles in isopropanol and zinc bromide can lead to the formation of tetrazole-fused benzoxazoles .

Scientific Research Applications

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antibacterial, antifungal, and anticancer agent . It has shown promising results in inhibiting the growth of various bacterial and fungal strains, as well as exhibiting cytotoxic activity against cancer cell lines . Additionally, this compound is being explored for its anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes and proteins involved in bacterial and fungal cell wall synthesis, as well as interfering with cancer cell proliferation and survival pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the activity of enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Core

The pyrimidine scaffold is highly modifiable, and substitutions at the 2-, 4-, and 5-positions significantly influence physicochemical and biological properties. Below is a comparison with key analogs:

| Compound Name | Substituents at Pyrimidine Positions | Key Features | Similarity Index* |

|---|---|---|---|

| Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate (Target) | 2: Benzoxazolylamino; 4: Methyl; 5: Ethoxycarbonyl | Enhanced aromatic stacking due to benzoxazole; moderate lipophilicity | Reference |

| Ethyl 4-aminopyrimidine-5-carboxylate (CAS 65195-35-9) | 2: None; 4: Amino; 5: Ethoxycarbonyl | Higher solubility (polar amino group); reduced steric bulk | 0.85 |

| Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 304693-64-9) | 2: Trifluoromethyl; 4: None; 5: Ethoxycarbonyl | Electron-withdrawing CF₃ group increases metabolic stability | 0.83 |

| Ethyl 4-methylpyrimidine-5-carboxylate (CAS 110960-73-1) | 2: None; 4: Methyl; 5: Ethoxycarbonyl | Simplest analog; limited bioactivity due to lack of functional groups | 0.82 |

| Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7) | 2: Benzylamino; 4: Methyl; 5: Ethoxycarbonyl | Flexible benzyl group may improve membrane permeability | N/A |

*Similarity indices (0.82–0.85) are calculated based on structural overlap with the target compound .

Key Observations:

- Benzoxazole vs.

- Methyl Group at Position 4: Common in analogs (e.g., CAS 110960-73-1), this group contributes to moderate hydrophobicity but requires additional substituents (e.g., benzoxazolylamino) for enhanced target binding .

Biological Activity

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profile, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Molecular Formula: C19H16N6O3S

Molecular Weight: 408.436 g/mol

CAS Number: 835894-81-0

The biological activity of this compound is largely attributed to its structural components, which include a benzoxazole moiety known for its bioactivity. Compounds containing benzoxazole derivatives have been reported to exhibit significant antitumor , anti-inflammatory , and antimicrobial properties. The interaction of the benzoxazole ring with biological targets is crucial for its efficacy.

Antimicrobial Activity

This compound has shown promising results against various bacterial strains:

| Bacteria | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Strong antibacterial | |

| Bacillus subtilis | Moderate antibacterial | |

| Candida albicans | Moderate antifungal |

In vitro studies indicate that this compound exhibits significant inhibition zones against these pathogens, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study assessing various derivatives, this compound demonstrated activity against several cancer cell lines:

| Cancer Cell Line | Activity Level | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | Moderate | |

| A549 (Lung Cancer) | Significant | |

| HeLa (Cervical Cancer) | High |

The compound’s ability to induce apoptosis in cancer cells is a focal point for further research.

Case Studies

-

Antibacterial Efficacy Study

- A study conducted on the antibacterial effects of various pyrimidine derivatives found that this compound exhibited comparable efficacy to standard antibiotics like ampicillin and gentamicin against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis.

-

Anticancer Screening

- In an anticancer screening involving 60 tumor cell lines, the compound showed a broad spectrum of activity against various types of cancer, indicating its potential as a lead candidate for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.